

Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH

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Compound of Interest

Compound Name: *Fmoc-Ala-Ala-Asn(Trt)-OH*

Cat. No.: *B8113880*

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1951424-92-2

Introduction

Fmoc-Ala-Ala-Asn(Trt)-OH is a protected tripeptide building block crucial in the fields of peptide synthesis and bioconjugation. Its chemical structure is designed for seamless integration into complex biomolecules, particularly in Solid-Phase Peptide Synthesis (SPPS) and the construction of Antibody-Drug Conjugates (ADCs).

The tripeptide features three key components:

- N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation.^{[1][2]}
- C-terminal carboxylic acid: The reactive site for coupling to a resin or another amino acid.
- Trityl (Trt) protected Asparagine (Asn) side chain: The bulky trityl group shields the amide side chain of asparagine, preventing undesirable side reactions such as dehydration or cyclization during synthesis.^[1]

This strategic combination of protecting groups makes **Fmoc-Ala-Ala-Asn(Trt)-OH** a versatile tool for creating specific peptide sequences and for developing targeted therapeutics.

Physicochemical Properties

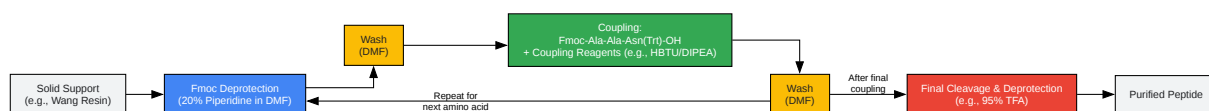
The key physicochemical properties of **Fmoc-Ala-Ala-Asn(Trt)-OH** are summarized in the table below for easy reference.

Property	Value
CAS Number	1951424-92-2
Molecular Formula	C ₄₄ H ₄₂ N ₄ O ₇
Molecular Weight	738.84 g/mol
Purity	>96%
Appearance	White to off-white powder
Hydrogen Bond Donor Count	5
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	15
Topological Polar Surface Area	163 Å ²

Applications in Peptide Synthesis and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-Ala-Asn(Trt)-OH is a valuable building block in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.^[1] The workflow for incorporating this tripeptide into a growing peptide chain is outlined below.



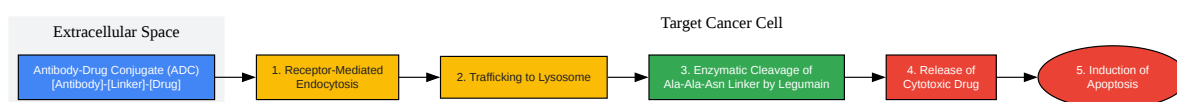
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Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Antibody-Drug Conjugates (ADCs)

Fmoc-Ala-Ala-Asn(Trt)-OH serves as a cleavable linker in the synthesis of ADCs.[3][4] In this context, the tripeptide connects a cytotoxic drug to a monoclonal antibody. The resulting ADC can selectively target cancer cells. The Ala-Ala-Asn sequence is designed to be cleaved by specific enzymes, such as legumain, which are often overexpressed in the tumor microenvironment.[5]

The intracellular release of the cytotoxic drug is a critical step in the mechanism of action of such ADCs.



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Mechanism of Drug Release from an ADC with an Ala-Ala-Asn Linker.

Experimental Protocols

General Protocol for Fmoc Deprotection in SPPS

- Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
- Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
- Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

General Protocol for Coupling of Fmoc-Ala-Ala-Asn(Trt)-OH in SPPS

- **Activation:** In a separate vessel, pre-activate **Fmoc-Ala-Ala-Asn(Trt)-OH** (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an organic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF.
- **Coupling:** Add the activated amino acid solution to the deprotected peptide-resin.
- **Reaction:** Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- **Washing:** Wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Confirmation:** Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).

Cleavage and Global Deprotection

- **Preparation:** After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- **Cleavage Cocktail:** Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.
- **Cleavage Reaction:** Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the trityl protecting group from the asparagine side chain.
- **Peptide Precipitation:** Precipitate the cleaved peptide by adding cold diethyl ether.
- **Purification:** Collect the crude peptide by centrifugation, wash it with cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-Ala-Ala-Asn(Trt)-OH is a highly valuable and versatile chemical entity for advanced applications in peptide chemistry and drug development. Its well-defined structure, featuring orthogonal protecting groups, allows for its efficient incorporation into complex peptides and bioconjugates. The cleavable nature of the Ala-Ala-Asn sequence offers a sophisticated mechanism for targeted drug delivery, making it a key component in the design of next-generation antibody-drug conjugates. The protocols outlined in this guide provide a framework for the successful utilization of this important building block in research and development settings.

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